FSDD1I vs. FAPI-04: Direct Comparison of FAP Binding Affinity (IC₅₀)
FSDD1I exhibits a 6.4-fold lower FAP binding affinity compared to the first-generation radiotracer FAPI-04 under identical assay conditions. Specifically, the half-maximal inhibitory concentration (IC₅₀) for FSDD1I is 22.61 ± 3.40 nM, whereas FAPI-04 demonstrates an IC₅₀ of 3.51 ± 0.47 nM [1]. While this lower affinity might suggest inferior targeting, it is a design trade-off that enables the albumin-binding strategy to prolong circulation time, a feature absent in non-albumin-binding ligands like FAPI-04 [1].
| Evidence Dimension | FAP Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 22.61 ± 3.40 nM |
| Comparator Or Baseline | FAPI-04 (3.51 ± 0.47 nM) |
| Quantified Difference | 6.4-fold lower affinity (higher IC₅₀ value) for FSDD1I |
| Conditions | In vitro FAP enzyme activity inhibition assay. |
Why This Matters
This quantitative difference is critical for procurement: researchers must select FSDD1I specifically when the albumin-binding property is required for extended blood residence time, not for maximum acute binding affinity.
- [1] 韩沛雯, 阮晴, 张俊波. 放射性标记小分子抑制剂用作靶向FAP肿瘤显像剂的现状与展望[J]. 同位素, 2024, 37(2): 106-125. View Source
